molecular formula C15H8ClF2NO3S B1423781 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one CAS No. 1325304-64-0

3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

Cat. No.: B1423781
CAS No.: 1325304-64-0
M. Wt: 355.7 g/mol
InChI Key: ORNBCKLWHKIUIJ-UHFFFAOYSA-N
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Description

Chemical Name: 3-(3-Chlorobenzenesulfonyl)-1-ethyl-6,7-difluoro-1,4-dihydroquinolin-4-one CAS Number: 1326863-28-8 Molecular Formula: C₁₇H₁₂ClF₂NO₃S Molecular Weight: 383.80 g/mol Purity: ≥97% (as per commercial suppliers) .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF2NO3S/c16-8-2-1-3-9(4-8)23(21,22)14-7-19-13-6-12(18)11(17)5-10(13)15(14)20/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNBCKLWHKIUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The final step involves the sulfonylation of the quinoline core with 3-chlorobenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The chlorobenzene and fluorine substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing vs. Donating Groups : The target compound ’s chlorine and fluorine substituents likely enhance its interaction with positively charged or polar residues in enzymes, making it a candidate for antimicrobial or kinase inhibition studies. In contrast, analogs with methyl or methoxy groups (e.g., CAS 860787-65-1) may favor hydrophobic target binding .
  • Structural Flexibility: The 1,4-dihydroquinolin-4-one scaffold allows versatile modifications, as demonstrated by the diversity of substituents in commercial and research compounds (e.g., aroyl, sulfonyl, alkyl groups) .

Biological Activity

The compound 3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one is a member of the dihydroquinolinone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClF2N1O2SC_{15}H_{12}ClF_2N_1O_2S. The compound features a quinoline backbone with difluoromethyl and sulfonyl substituents, which are critical for its biological activity.

Research indicates that compounds within the dihydroquinolinone class exhibit various biological activities such as:

  • Antibacterial : Inhibition of bacterial growth by targeting specific cellular pathways.
  • Antifungal : Disruption of fungal cell membrane integrity.
  • Antitumor : Induction of apoptosis in cancer cells through modulation of signaling pathways.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve the inhibition of enzymes critical to disease processes, such as transglutaminase, which plays a role in fibrosis and cancer progression .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Activity Description Reference
AntibacterialEffective against various bacterial strains by disrupting cell wall synthesis.
AntifungalExhibits antifungal properties through membrane disruption.
AntitumorInduces apoptosis in cancer cells via signaling pathway modulation.
Enzyme InhibitionInhibits transglutaminase activity, potentially reducing fibrosis.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural features:

  • Study on Antitumor Effects :
    • A study demonstrated that dihydroquinolinones could induce apoptosis in human cancer cell lines by activating caspase pathways. The mechanism involved the modulation of Bcl-2 family proteins.
  • Antimicrobial Activity Assessment :
    • Research conducted on related sulfonyl derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study measured minimum inhibitory concentrations (MIC) and found promising results for potential therapeutic applications .
  • Enzyme Interaction Studies :
    • Biochemical assays revealed that compounds similar to this compound effectively inhibited transglutaminase activity, suggesting a mechanism for their antifibrotic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Reactant of Route 2
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3-(3-Chlorobenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one

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